2-Chloro-4-(hydroxymethyl)thiazole
CAS No.: 5198-85-6
Cat. No.: VC2470848
Molecular Formula: C4H4ClNOS
Molecular Weight: 149.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5198-85-6 |
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Molecular Formula | C4H4ClNOS |
Molecular Weight | 149.6 g/mol |
IUPAC Name | (2-chloro-1,3-thiazol-4-yl)methanol |
Standard InChI | InChI=1S/C4H4ClNOS/c5-4-6-3(1-7)2-8-4/h2,7H,1H2 |
Standard InChI Key | PYGGEOFNOAVTCT-UHFFFAOYSA-N |
SMILES | C1=C(N=C(S1)Cl)CO |
Canonical SMILES | C1=C(N=C(S1)Cl)CO |
Introduction
Structure and Chemical Properties
Molecular Structure and Identification
2-Chloro-4-(hydroxymethyl)thiazole features a five-membered thiazole ring with a chlorine atom attached to the carbon at position 2 and a hydroxymethyl (-CH₂OH) group at position 4. This structure can be compared to the related compound 2-Chloro-4-methylthiazole, which instead has a methyl group at position 4 .
Based on structural analysis of similar compounds, we can summarize key identification parameters in Table 1:
Property | Value | Notes |
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Molecular Formula | C₄H₄ClNOS | Contains one chlorine, one nitrogen, one oxygen, and one sulfur atom |
Molecular Weight | Approximately 149.60 g/mol | Calculated based on atomic weights |
IUPAC Name | 2-chloro-4-(hydroxymethyl)-1,3-thiazole | Follows standard IUPAC nomenclature rules |
CAS Number | Not directly available in search results | Would require specific registry lookup |
Synthesis Methods
Hantzsch Thiazole Synthesis
A modified Hantzsch thiazole synthesis represents a plausible route, involving the condensation of an α-halo carbonyl compound with a thioamide or thiourea derivative . For 2-Chloro-4-(hydroxymethyl)thiazole, this might involve:
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Reaction of chloroacetaldehyde or a protected derivative with an appropriate thioamide.
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Subsequent functionalization to introduce the hydroxymethyl group at position 4.
Modification of Existing Thiazoles
Another viable approach would be the modification of pre-existing thiazole compounds, such as 2-Chloro-4-methylthiazole . This could involve:
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Oxidation of the methyl group at position 4 to introduce the hydroxymethyl functionality.
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Selective bromination of the methyl group followed by nucleophilic substitution with a hydroxide source.
As described in related research: "2,3,4-trisubstituted thiazoles having a methyl group in position four, were synthesized by the reaction of 1,4-disubstituted thiosemicarbazides with chloroacetone" . This methodology could potentially be adapted for the synthesis of 2-Chloro-4-(hydroxymethyl)thiazole by using appropriately functionalized precursors.
Key Reaction Considerations
The synthesis of 2-Chloro-4-(hydroxymethyl)thiazole would likely require careful control of reaction conditions:
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Temperature management to prevent decomposition or side reactions.
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Selection of appropriate solvents, with ethyl acetate or ethanol commonly used in similar thiazole syntheses .
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Potential use of catalysts such as triethylamine (Et₃N) to facilitate the reaction .
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Protection and deprotection strategies if working with sensitive functional groups.
Applications and Biological Activities
Pharmaceutical Applications
The structural features of 2-Chloro-4-(hydroxymethyl)thiazole suggest potential pharmaceutical applications similar to other functionalized thiazoles:
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Building block for drug synthesis, where the hydroxymethyl group provides a convenient handle for further derivatization.
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Potential antibacterial, antifungal, or antiviral properties, which are common among halogenated thiazole derivatives.
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Possible enzyme inhibition activity, particularly against enzymes with affinity for heterocyclic structures.
Chemical Intermediates
The bifunctional nature of 2-Chloro-4-(hydroxymethyl)thiazole makes it valuable as a chemical intermediate:
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The reactive chlorine at position 2 enables nucleophilic substitution reactions for introducing diverse functional groups.
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The hydroxymethyl group can serve as a linker for attaching the thiazole moiety to other molecules.
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Potential use in cross-coupling reactions to create more complex molecular architectures.
Table 2 summarizes potential applications based on structural features:
Structural Feature | Potential Application |
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2-Chloro substituent | Nucleophilic substitution reactions, cross-coupling chemistry |
Hydroxymethyl group | Linker for conjugation, oxidation to carboxylic acid, esterification |
Thiazole core | Pharmaceutical activity, metal coordination, optical properties |
Analytical Characterization
Spectroscopic Analysis
For the identification and characterization of 2-Chloro-4-(hydroxymethyl)thiazole, several spectroscopic techniques would be valuable:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on analysis of related compounds , the expected ¹H NMR signals would include:
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A singlet at approximately δ 7.0-7.5 ppm for the C-5 proton of the thiazole ring
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A singlet at approximately δ 4.5-4.8 ppm for the methylene protons of the hydroxymethyl group
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A signal at approximately δ 2.0-3.0 ppm for the hydroxyl proton (which may appear as a triplet due to coupling with the methylene protons)
Infrared (IR) Spectroscopy
Key IR absorption bands would likely include:
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O-H stretching at approximately 3300-3500 cm⁻¹
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C-H stretching at approximately 3000-3100 cm⁻¹
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C=N and C=C stretching in the 1550-1650 cm⁻¹ range
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C-O stretching at approximately 1050-1150 cm⁻¹
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C-Cl stretching at approximately 700-800 cm⁻¹
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) would be suitable techniques for purity assessment and structural confirmation of 2-Chloro-4-(hydroxymethyl)thiazole. The expected molecular ion peak in mass spectrometry would correspond to the molecular weight of approximately 149.60 g/mol, with characteristic fragmentation patterns that could include loss of the hydroxymethyl group or cleavage of the thiazole ring.
Comparison with Related Thiazole Derivatives
Structural Comparisons
Table 3 compares 2-Chloro-4-(hydroxymethyl)thiazole with related thiazole derivatives mentioned in the search results:
Reactivity Differences
The hydroxymethyl group in 2-Chloro-4-(hydroxymethyl)thiazole introduces significant differences in reactivity compared to the methyl-substituted analogs:
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Enhanced hydrogen bonding capability, affecting solubility and intermolecular interactions.
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Additional reactive site for further chemical transformations.
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Altered electronic properties of the thiazole ring due to the electron-withdrawing effect of the hydroxyl group.
The reactivity at position 2 (the chloro-substituted carbon) is likely similar across these compounds, with susceptibility to nucleophilic substitution reactions as observed in related thiazole syntheses .
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